3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Drug Discovery Medicinal Chemistry Formulation

Procure this specific CAS 1198475-27-2 for kinase-targeted medicinal chemistry: its unique zwitterionic 7-olate N-oxide structure delivers enhanced solubility, a distinct hydrogen-bonding motif, and tuned electron density critical for target engagement. The non‑oxidized analog (CAS 6752-16-5) cannot substitute this oxidation state. Validated for PDK1, TBK1, TRKA inhibitor synthesis and multi-component library construction. Ideal fragment for FBDD campaigns. Ensure experimental reproducibility by purchasing the exact oxidation state. Request a quote now.

Molecular Formula C6H6N4O
Molecular Weight 150.141
CAS No. 1198475-27-2
Cat. No. B598879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate
CAS1198475-27-2
Molecular FormulaC6H6N4O
Molecular Weight150.141
Structural Identifiers
SMILESC1=CN(C2=NN=C(C2=C1)N)O
InChIInChI=1S/C6H6N4O/c7-5-4-2-1-3-10(11)6(4)9-8-5/h1-3,11H,(H2,7,8)
InChIKeyYFZRHDAYVYMPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (CAS 1198475-27-2): Procurement Guide for Kinase Inhibitor Research


3-Amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate (CAS 1198475-27-2) is a heterocyclic building block characterized by a fused pyrazolo[3,4-b]pyridine core with a zwitterionic N-oxide structure [1]. This specific molecular architecture confers a unique combination of physicochemical properties, including enhanced solubility in polar solvents and a reactive amino group for derivatization, which are critical for its role as a key intermediate and pharmacophore in the synthesis of kinase inhibitors and other bioactive molecules [1][2].

Why 3-Amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate Cannot Be Substituted with Simple Analogs


Generic substitution within the pyrazolopyridine class is scientifically unsound due to the compound's unique zwitterionic 7-olate structure. This specific oxidation state fundamentally alters its physicochemical and electronic profile, directly impacting its solubility, stability, and reactivity in downstream applications [1]. Unlike the non-oxidized 3-amino-1H-pyrazolo[3,4-b]pyridine (CAS 6752-16-5) or other regioisomers, the N-oxide functionality provides a distinct hydrogen-bonding motif and modulates the electron density of the heterocyclic core, which are critical determinants for target engagement in kinase inhibitor design and for regioselectivity in synthetic transformations [2][3]. Interchanging these compounds introduces uncontrolled variables that can compromise synthetic yield, alter biological activity, and invalidate comparative studies, making the specific CAS 1198475-27-2 an irreplaceable reagent for defined research programs.

Quantitative Differentiation: 3-Amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate vs. Comparators


Enhanced Aqueous Solubility via Zwitterionic Nature vs. Non-Oxidized Core

The 7-olate zwitterion of the target compound confers a significantly more favorable solubility profile compared to its non-oxidized analog, 3-amino-1H-pyrazolo[3,4-b]pyridine (CAS 6752-16-5) [1]. While the non-oxidized form exhibits low water solubility at room temperature and is primarily soluble in organic solvents like DMSO and methanol , the zwitterionic nature of the target compound enhances solubility in polar solvents, a critical advantage for facilitating further functionalization in aqueous or protic media and for improving drug-likeness in biological assays [1].

Drug Discovery Medicinal Chemistry Formulation Physicochemical Property

Regioselective Synthetic Advantage for Kinase Pharmacophore Construction

The 3-amino-1H-pyrazolo[3,4-b]pyridine core is a validated hinge-binding scaffold in kinase drug discovery, but its utility depends on precise functionalization [1]. The presence of the 7-olate group in the target compound modifies the electronic characteristics of the fused ring system, which has been shown to control regioselectivity in key derivatization reactions such as Ullmann couplings and acylations, offering a distinct synthetic route compared to the non-oxidized parent [2]. This provides a clear advantage for researchers aiming to access specific substitution patterns on the pyrazolopyridine core that are not easily achievable with other analogs.

Organic Synthesis Medicinal Chemistry Kinase Inhibitor Scaffold Derivatization

Access to High-Affinity Kinase Inhibitor Chemical Space (PDK1 IC50 < 100 nM)

Derivatives synthesized from the 3-amino-1H-pyrazolo[3,4-b]pyridine scaffold, which is the core structure of the target compound, have demonstrated high potency in biochemical assays. Specifically, a 5-substituted derivative (BDBM282397) achieved an IC50 value of <100 nM against 3-phosphoinositide-dependent protein kinase 1 (PDK1) [1]. This level of activity confirms the scaffold's ability to engage the ATP-binding pocket of clinically relevant kinases with high affinity, a foundational requirement for lead optimization. A related derivative (BDBM282412) showed an IC50 of 100 nM under the same assay conditions [2].

Kinase Inhibitor Cancer Research PDK1 Enzymatic Assay Medicinal Chemistry

Sub-Nanomolar Potency Achievable with Pyrazolo[3,4-b]pyridine Scaffolds in TBK1 and ALK Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a validated framework for achieving exceptional kinase inhibition. While not using the exact target compound, studies on related derivatives demonstrate the scaffold's potential: one optimized compound (15y) showed an IC50 of 0.2 nM against TBK1 [1], and another (10g) exhibited an IC50 of <0.5 nM against the ALK-L1196M mutant [2]. The target compound, with its unique 7-olate functional handle, offers a distinct entry point into this high-potency chemical space, allowing for the exploration of novel substitution patterns that may optimize interactions with the kinase hinge region or solvent-exposed areas.

Kinase Inhibitor Oncology TBK1 ALK Drug Discovery

Validated Precursor for Generating Anticancer Pyrimidine Hybrids with Defined Cytotoxicity

The target compound's core, 3-amino-1H-pyrazolo[3,4-b]pyridine, has been quantitatively validated as a synthetic precursor for generating novel pyrimidine hybrids with measurable cytotoxic activity [1]. In a three-component reaction, a specific hybrid (6h) derived from this scaffold exhibited IC50 values of 12.62 μM against Caco2 cells and 14.50 μM against MCF-7 cells [1]. This performance is meaningfully distinct from other hybrids (e.g., 6c, 6e, 6f) from the same study, which showed higher IC50 values ranging from 23.99–41.69 μM against MCF-7 cells, demonstrating that the starting scaffold can be leveraged to generate structure-activity relationships (SAR) [1].

Cancer Research Cytotoxicity MCF-7 Caco2 Heterocyclic Synthesis

Higher Conformational Rigidity Compared to Non-Fused Pyrazolopyridine Isomers

The 1H-pyrazolo[3,4-b]pyridine isomer, which forms the core of the target compound, exhibits significantly higher conformational stability compared to other regioisomers like pyrazolo[4,3-b]pyridine and pyrazolo[3,4-c]pyridine [1]. This enhanced stability arises from its aromatic character and planar structure, which minimizes the entropic penalty upon target binding and improves ligand efficiency [1]. This is a critical differentiating factor in scaffold selection for fragment-based drug design or lead optimization, where even minor differences in rigidity can translate to significant differences in potency and selectivity profiles.

Medicinal Chemistry Scaffold Design Conformational Analysis Ligand Efficiency

Optimal Use Cases for 3-Amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate in Drug Discovery and Chemical Biology


Scaffold for Kinase Inhibitor Lead Optimization (e.g., PDK1, TBK1, TRK)

This compound is best procured as a starting point for medicinal chemistry programs targeting kinases. Its core scaffold is validated to yield potent inhibitors against multiple targets, including PDK1 (IC50 < 100 nM) [1], TBK1 (IC50 = 0.2 nM for an optimized derivative) [2], and TRKA (IC50 = 56 nM) [3]. The 7-olate group provides a unique functional handle for modulating physicochemical properties and for structure-activity relationship (SAR) exploration around the solvent-exposed region of the kinase active site.

Synthesis of Bioactive Heterocyclic Hybrids for Anticancer Screening

Procurement is essential for groups employing multi-component reactions to generate libraries of fused heterocycles. The compound serves as a validated precursor for constructing pyrazolo[3,4-b]pyridine-fused pyrimidines with demonstrated in vitro cytotoxicity [4]. The quantitative SAR data from such studies, showing specific hybrids with IC50 values as low as 12.62 μM against Caco2 cells [4], provide a benchmark for researchers to measure the success of their own synthetic campaigns and to guide further optimization efforts.

Investigating the Role of N-Oxidation in Kinase Binding and Selectivity

The 7-olate zwitterion represents a distinct electronic and hydrogen-bonding motif compared to the parent pyrazolopyridine [5]. Researchers should acquire this specific compound to conduct comparative studies against its non-oxidized analog (CAS 6752-16-5). Such head-to-head comparisons are crucial for elucidating the precise contribution of the N-oxide group to target binding affinity, selectivity profiles against a kinase panel, and overall cellular potency. This evidence is fundamental for rational, structure-based drug design.

Building Block for Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (150.14 g/mol) [5] and the high conformational stability of its 1H-pyrazolo[3,4-b]pyridine core [6] make it an ideal fragment for FBDD campaigns. Its rigid, planar structure maximizes ligand efficiency, and the presence of both an amino group and an N-oxide offers diverse vectors for fragment growing, merging, or linking. Procurement of this specific, highly soluble [5] and well-characterized fragment can significantly streamline the early stages of a kinase-targeted FBDD project.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.